3-(4-Nitrophenoxy)propane-1,2-diol
Overview
Description
3-(4-Nitrophenoxy)propane-1,2-diol is an organic compound with the molecular formula C9H11NO5. It consists of a propane chain with two hydroxyl groups (diol) attached to carbons 1 and 2, and a 4-nitrophenyl group linked to the third carbon through an ether linkage. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-(4-Nitrophenoxy)propane-1,2-diol can be synthesized through the Williamson ether synthesis. In this method, 4-nitrophenol reacts with a propane diol derivative in the presence of a base. The reaction can be represented as follows:
4−NO2C6H4OH+CH2OHCH(CH2OH)CH3+Base→3−(4−Nitrophenoxy)propane−1,2−diol+H2O
Industrial Production Methods
The industrial production of this compound typically involves large-scale Williamson ether synthesis, where the reaction conditions are optimized for higher yields and purity. The process may include steps such as purification through crystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
3-(4-Nitrophenoxy)propane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The hydroxyl groups can participate in substitution reactions to form esters or ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Carboxylic acids or acid chlorides can be used to form esters, while alkyl halides can be used to form ethers.
Major Products
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of 3-(4-Aminophenoxy)propane-1,2-diol.
Substitution: Formation of esters or ethers depending on the reagents used.
Scientific Research Applications
3-(4-Nitrophenoxy)propane-1,2-diol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Employed in the study of enzymatic activity and protein interactions due to its diol and nitro functionalities.
Medicine: Investigated for potential therapeutic applications, including drug delivery systems.
Industry: Utilized in the production of polymers, resins, and other materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(4-Nitrophenoxy)propane-1,2-diol involves its interaction with molecular targets through its functional groups. The diol groups can form hydrogen bonds with biological molecules, while the nitro group can participate in redox reactions. These interactions can affect enzymatic activity, protein binding, and other cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Nitrophenoxy)propane-1,2-diol
- 3-(4-Nitrophenoxy)butane-1,2-diol
- 3-(4-Aminophenoxy)propane-1,2-diol
Uniqueness
3-(4-Nitrophenoxy)propane-1,2-diol is unique due to its specific combination of a diol and a nitro-substituted aromatic ring. This combination provides distinct chemical reactivity and potential applications compared to similar compounds. The presence of both hydroxyl and nitro groups allows for versatile chemical modifications and interactions in various research and industrial contexts.
Properties
IUPAC Name |
3-(4-nitrophenoxy)propane-1,2-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO5/c11-5-8(12)6-15-9-3-1-7(2-4-9)10(13)14/h1-4,8,11-12H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YERGZLQRVWFVAZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OCC(CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40405393 | |
Record name | 3-(4-nitrophenoxy)propane-1,2-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40405393 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34211-48-8 | |
Record name | 3-(4-nitrophenoxy)propane-1,2-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40405393 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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